Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride
Brand Name: Vulcanchem
CAS No.: 102601-21-8
VCID: VC21537378
InChI: InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Molecular Formula: C23H26ClN5O4
Molecular Weight: 471.9 g/mol

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride

CAS No.: 102601-21-8

Cat. No.: VC21537378

Molecular Formula: C23H26ClN5O4

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride - 102601-21-8

CAS No. 102601-21-8
Molecular Formula C23H26ClN5O4
Molecular Weight 471.9 g/mol
IUPAC Name N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Standard InChI InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H
Standard InChI Key XKAVYOJOHZLTDF-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl

Chemical Identity and Structure

Nomenclature and Identification

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is known by several synonyms in scientific literature and commercial catalogs. The compound is commonly referred to as N-α-Benzoyl-DL-arginine 7-amido-4-methylcoumarin hydrochloride or Bzo-DL-Arg-AMC HCl . It is identified by the CAS Number 102601-21-8 . This compound represents the racemic mixture containing both D and L stereoisomers of the arginine residue, distinguishing it from the L-isomer (CAS: 83701-04-6) .

Molecular Structure and Formula

The molecular formula of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is C₂₃H₂₆ClN₅O₄ , with a corresponding molecular weight of 471.94 g/mol . The structure consists of a benzoyl group attached to the α-amino group of DL-arginine, with the carboxyl group of arginine forming an amide bond with 7-amino-4-methylcoumarin, and the entire molecule existing as a hydrochloride salt.

The compound features several key structural components:

  • A benzoyl group (C₆H₅CO-) attached to the α-amino group of arginine

  • The arginine moiety with its characteristic guanidino group

  • A 7-amido-4-methylcoumarin group that serves as the fluorogenic component

  • A hydrochloride salt form that enhances stability and solubility

Physical and Chemical Properties

Physical Characteristics

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride typically exists as a powder , similar to its L-isomer counterpart . Commercial preparations are generally available at a purity of approximately 95% , which is suitable for most research applications. By comparison, the L-isomer is often available at higher purity levels of ≥99% (TLC) .

Comparative Properties: DL-form versus L-form

The following table summarizes and compares the key properties of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride with its L-isomer:

PropertyBenzoyl-DL-arginine-7-amido-4-methylcoumarin HClNalpha-Benzoyl-L-arginine-7-amido-4-methylcoumarin HCl
CAS Number102601-21-8 83701-04-6
Molecular FormulaC₂₃H₂₆ClN₅O₄ C₂₃H₂₅N₅O₄·HCl
Molecular Weight471.94 g/mol 471.94 g/mol
Physical FormPowderPowder
Purity (Commercial)95% ≥99% (TLC)
Storage Temperature-20°C -20°C
ApplicationProtease substrateSubstrate for trypsin-like proteases, papain

Applications in Biochemical Research

Enzyme Substrate Functions

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride serves primarily as a substrate for proteolytic enzymes, particularly those with trypsin-like specificity. The compound is designed to mimic natural peptide substrates recognized by proteases that preferentially cleave peptide bonds adjacent to positively charged amino acids like arginine.

Based on documented applications of the L-isomer, which shares similar functional characteristics, the compound is used in various enzymatic studies including:

  • As a substrate for trypsin-like proteolysis of peptides in red blood cells

  • For studying midgut proteases of Pieris brassicae

  • In screening serine protease activity of venom

Fluorogenic Properties and Detection

A key feature that makes this compound valuable for research is its fluorogenic nature. The 7-amido-4-methylcoumarin moiety exhibits fluorescence properties when released from the parent molecule through enzymatic hydrolysis. This property allows for highly sensitive detection of enzyme activity, often at lower detection limits than possible with chromogenic substrates.

When a protease acts on this substrate, it cleaves the amide bond between the arginine and the 7-amino-4-methylcoumarin group, releasing the fluorescent 7-amino-4-methylcoumarin which can be measured spectrofluorometrically. This mechanism provides a direct, quantifiable measurement of enzymatic activity.

Advantages of the DL-form in Research

The DL-form of the compound offers certain advantages in research applications compared to the pure L-isomer:

  • Potentially lower cost due to the use of racemic DL-arginine in synthesis

  • Utility in studying enzymes with lower stereoselectivity

  • Potential for comparative studies of enzyme stereospecificity

Biochemical Mechanism and Significance

Interaction with Proteolytic Enzymes

The biochemical significance of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride lies in its specific interaction with proteolytic enzymes. The compound serves as a sensitive substrate for trypsin and trypsin-like proteases, which recognize and cleave the amide bond between the arginine moiety and the fluorogenic 7-amino-4-methylcoumarin group.

The enzyme-substrate interaction typically follows Michaelis-Menten kinetics, with the initial rate of hydrolysis being proportional to enzyme concentration under defined conditions. This property makes the compound useful for quantitative enzyme assays and inhibitor studies.

Research Applications in Enzyme Studies

The compound finds application in various research contexts:

  • Enzyme kinetics studies: Determining kinetic parameters such as Km and Vmax for various proteases

  • Protease inhibitor screening: Evaluating potential inhibitors of proteolytic enzymes

  • Biochemical assays: Quantitative measurement of protease activity in biological samples

  • Structural biology research: Investigating the structural requirements for enzyme-substrate recognition

Comparison with Other Protease Substrates

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride belongs to a family of synthetic substrates designed for protease research. Compared to other substrates, it offers several advantages:

  • Higher sensitivity than many chromogenic substrates due to its fluorogenic properties

  • Specificity for trypsin-like proteases, allowing targeted enzyme studies

  • Stability under standard laboratory conditions when properly stored

  • Compatibility with various buffer systems and assay formats

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